4-methoxy-N-methylbutan-1-amine

Organic Synthesis Physical Chemistry Purification

4-Methoxy-N-methylbutan-1-amine (CAS 34317-40-3) is a tertiary aliphatic amine with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol. It features a four-carbon butyl chain bearing a terminal methoxy group and an N-methyl substituent on the amine nitrogen.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 34317-40-3
Cat. No. B3051524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-methylbutan-1-amine
CAS34317-40-3
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCNCCCCOC
InChIInChI=1S/C6H15NO/c1-7-5-3-4-6-8-2/h7H,3-6H2,1-2H3
InChIKeyMNJUYFSNXVZTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-methylbutan-1-amine (CAS 34317-40-3): Technical Profile for Procurement and Research Selection


4-Methoxy-N-methylbutan-1-amine (CAS 34317-40-3) is a tertiary aliphatic amine with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It features a four-carbon butyl chain bearing a terminal methoxy group and an N-methyl substituent on the amine nitrogen . The compound is typically supplied as a liquid at 20°C with a minimum purity of 95–97% . Key physicochemical properties include a boiling point of 143.9 °C at 760 mmHg, a density of 0.82 g/cm³, and a calculated LogP of 1.02, indicating moderate lipophilicity . Its primary role is as a versatile synthetic building block and intermediate in organic chemistry, particularly in the preparation of more complex amines, heterocycles, and functionalized molecules . High-strength, head-to-head comparative evidence for this specific compound in biological systems is currently limited in the public domain; the following guide focuses on verifiable, quantitative differentiation based on physicochemical properties and vendor specifications that directly impact procurement and experimental design.

Why 4-Methoxy-N-methylbutan-1-amine (CAS 34317-40-3) Is Not a Generic Substitute for Similar Amines


The selection of 4-methoxy-N-methylbutan-1-amine over its closest structural analogs cannot be made based on generic amine class membership alone. The precise combination and position of the terminal methoxy group and the N-methyl substituent create a unique physicochemical profile that is not shared by compounds lacking either functionality . For example, the presence of the methoxy group significantly elevates the boiling point and alters the density compared to simple N-alkyl amines . Furthermore, the tertiary amine structure (with an N-methyl group) confers distinct basicity, nucleophilicity, and steric properties relative to its primary amine counterpart, 4-methoxybutan-1-amine . This affects reaction kinetics, product selectivity, and solubility in both organic synthesis and potential biological applications . Consequently, substituting with a cheaper or more readily available analog without considering these quantitative differences can lead to failed reactions, altered synthetic yields, or misleading biological assay results. The following evidence guide details the specific, quantifiable differentiators that justify a dedicated procurement decision.

Quantitative Differentiation Guide for 4-Methoxy-N-methylbutan-1-amine (CAS 34317-40-3)


Boiling Point Comparison: Impact of Methoxy and N-Methyl Groups on Volatility

The introduction of a terminal methoxy group and N-methyl substitution dramatically alters the intermolecular forces and thus the boiling point of the amine. 4-Methoxy-N-methylbutan-1-amine exhibits a boiling point of 143.9 °C at 760 mmHg . This is significantly higher than its closest analogs lacking either functionality: N-methylbutan-1-amine, which lacks the methoxy group, boils at 90.5–91.5 °C [1]. Conversely, 4-methoxybutan-1-amine, which lacks the N-methyl group, has a predicted boiling point of approximately 118.6 °C . This quantifies the distinct additive contribution of each functional group to the compound's overall physical behavior.

Organic Synthesis Physical Chemistry Purification

Density and Molecular Packing: Distinct Liquid-Phase Behavior

The density of 4-methoxy-N-methylbutan-1-amine is reported as 0.82 g/cm³ . This value is higher than that of N-methylbutan-1-amine, which has a density of 0.736 g/mL at 25 °C [1]. The increased density of the target compound is attributable to the presence of the oxygen-containing methoxy group, which introduces additional intermolecular interactions and increases molecular mass per unit volume. This difference is not trivial; it represents a more than 11% increase in density compared to the simpler N-methyl analog.

Formulation Solvent Selection Reaction Engineering

Hydrophobicity Profile (LogP): Optimized Balance for Partitioning

The calculated partition coefficient (LogP) for 4-methoxy-N-methylbutan-1-amine is 1.02 . In contrast, the simpler analog N-methylbutan-1-amine has a lower calculated LogP of approximately 0.93 , while 4-methoxybutan-1-amine has a predicted LogP of around 0.8 . The target compound's value of 1.02 positions it within the optimal range for balanced aqueous solubility and membrane permeability, a key consideration for compounds intended for biological evaluation or for use in biphasic synthetic reactions .

Drug Discovery ADME Sample Preparation

Purity and Physical Form Specifications for Reproducible Research

Vendor specifications provide a critical quantitative baseline for research quality. For 4-methoxy-N-methylbutan-1-amine, commercial sources typically guarantee a minimum purity of 95% to 97% . The compound is supplied as a liquid at 20°C and requires long-term storage at 2-8°C to ensure stability . This contrasts with some structurally related primary amines which may be supplied as solids or require different storage conditions due to higher reactivity (e.g., sensitivity to moisture or CO2). The defined purity grade and clear handling instructions directly support the acquisition of material suitable for demanding applications such as building block synthesis or as a standard for analytical method development.

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 4-Methoxy-N-methylbutan-1-amine (CAS 34317-40-3)


Synthesis of Complex Amine-Containing Building Blocks

As a tertiary amine with a distinct methoxy tail, this compound serves as a valuable alkylating agent or nucleophile in organic synthesis . Its specific boiling point (143.9 °C) and density (0.82 g/cm³) dictate the design of reaction setups and purification strategies, differentiating it from lower-boiling N-methylbutan-1-amine [1]. Researchers aiming to synthesize quaternary ammonium salts, functionalized polymers, or novel ligands for catalysis will find its unique combination of lipophilicity (LogP 1.02) and steric profile advantageous for achieving desired reaction selectivities and product properties .

Reference Standard for Analytical Method Development and Quality Control

The well-defined purity grades (95–97%) and documented physicochemical properties (LogP, boiling point, density) make this compound suitable for use as a reference standard in HPLC, GC-MS, or NMR method development and validation . Laboratories performing purity analysis or impurity profiling of reaction mixtures containing this amine or its derivatives can leverage its reliable chromatographic retention behavior (predicted by its LogP) and spectral characteristics for accurate identification and quantification .

Model Compound for Studying Solvent Effects and Partitioning in Biphasic Systems

The calculated LogP of 1.02 positions this amine near the ideal lipophilicity for studies of liquid-liquid extraction efficiency and drug partitioning . It can serve as a model compound to evaluate the extraction capabilities of new solvent systems or to calibrate predictive models of phase transfer in process chemistry. Its distinct density compared to simple aliphatic amines ensures clear phase separation in such studies [1].

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